

Spectroscopic data (NMR, IR, Mass Spec) of 1,4-Cyclohexadiene

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Compound of Interest

Compound Name: 1,4-Cyclohexadiene

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A Comprehensive Spectroscopic Analysis of 1,4-Cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **1,4-cyclohexadiene**, a key cyclic hydrocarbon. The following sections detail its characterization by ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document includes structured data tables for easy reference and detailed experimental protocols for acquiring similar spectra.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in **1,4-cyclohexadiene**. Due to the molecule's symmetry, two distinct signals are observed.

Table 1: ¹H NMR Spectroscopic Data for **1,4-Cyclohexadiene**



Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~5.7	Singlet (broad)	4H	Olefinic Protons (=C- H)
~2.7	Singlet (broad)	4H	Allylic Protons (-CH ₂ -)

1.1 Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of a liquid sample like **1,4-cyclohexadiene** is as follows:

- Sample Preparation: Approximately 5-25 mg of **1,4-cyclohexadiene** is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[1][2][3] The use of a deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum and is used by the spectrometer for field frequency locking.[1][2]
- Filtration: The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter, which can degrade the spectral quality.[2][4]
- Standard Addition (Optional): A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for precise chemical shift calibration (δ = 0.00 ppm). [1]
- Data Acquisition: The NMR tube is placed in the spectrometer's probe. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity. A standard one-pulse ¹H NMR experiment is then run. Several scans are typically acquired and averaged to improve the signal-to-noise ratio.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The symmetry of **1,4-cyclohexadiene** results in two distinct signals in the ¹³C NMR spectrum.



Table 2: 13C NMR Spectroscopic Data for 1,4-Cyclohexadiene

Chemical Shift (δ) ppm	Assignment
~124.4	Olefinic Carbons (=C)
~25.5	Allylic Carbons (-CH ₂ -)

2.1 Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that for ¹H NMR, with a few key differences:

- Sample Preparation: A more concentrated sample is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (about 1.1%).[5] Generally, 50-100 mg of 1,4-cyclohexadiene dissolved in ~0.7 mL of a deuterated solvent is used.[1][2]
- Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans are accumulated compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for 1,4-Cyclohexadiene

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group Assignment
~3025	C-H Stretch	Olefinic (=C-H)
~2920, ~2850	C-H Stretch	Aliphatic (-CH ₂ -)
~1640	C=C Stretch	Alkene
~1435	CH ₂ Scissoring	Aliphatic (-CH ₂ -)



3.1 Experimental Protocol: FT-IR Spectroscopy of a Neat Liquid

For a volatile liquid like **1,4-cyclohexadiene**, the spectrum is often obtained as a "neat" sample (undiluted).

- Sample Preparation: A single drop of **1,4-cyclohexadiene** is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[6][7] A second salt plate is carefully placed on top to create a thin capillary film of the liquid between the plates.[7]
- Background Spectrum: A background spectrum of the empty spectrometer is collected to account for atmospheric CO₂ and water vapor.[8]
- Sample Spectrum: The salt plates containing the sample are mounted in the spectrometer's sample holder. The IR spectrum is then recorded. The instrument measures the transmission of infrared radiation through the sample over a range of wavenumbers, typically 4000 to 400 cm⁻¹.[9]
- Cleaning: After the analysis, the salt plates are cleaned with a suitable solvent (e.g., acetone) and returned to a desiccator to prevent damage from moisture.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common method for volatile organic compounds.

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of 1,4-Cyclohexadiene



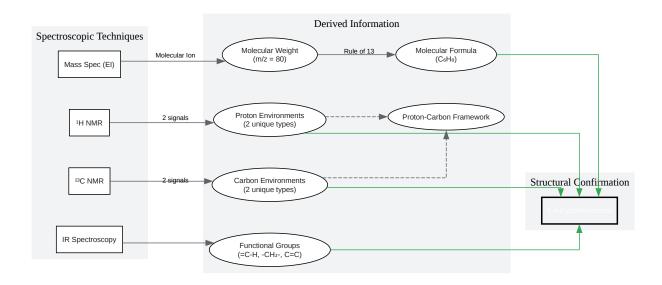
m/z (Mass-to-Charge Ratio)	Proposed Fragment Ion/Structure	Relative Abundance
80	[C ₆ H ₈]+• (Molecular Ion)	High
79	[C ₆ H ₇] ⁺ (Loss of H•)	Base Peak
77	$[C_6H_5]^+$ (Loss of H_2 and H_{\bullet})	High
54	[C ₄ H ₆]+• (Retro-Diels-Alder)	Moderate
52	[C ₄ H ₄]+•	Moderate
39	[C ₃ H ₃] ⁺	Moderate

- 4.1 Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
- Sample Introduction: A small amount of the volatile liquid, **1,4-cyclohexadiene**, is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation from any impurities.[10] The sample is vaporized in a heated inlet.
- Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[11][12] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]+•).[13]
- Fragmentation: The high energy of the electron beam imparts excess energy to the molecular ion, causing it to fragment into smaller, characteristic charged ions.
- Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- Detection: The separated ions are detected, and their relative abundances are plotted against their m/z ratios to generate the mass spectrum.

Spectroscopic Data Interpretation Workflow

The following diagram illustrates the logical workflow for integrating the data from these spectroscopic techniques to confirm the structure of **1,4-cyclohexadiene**.





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Caption: Workflow integrating spectroscopic data for structural elucidation.

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